molecular formula C21H16FN5O2S B2603619 N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-87-9

N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2603619
CAS No.: 852374-87-9
M. Wt: 421.45
InChI Key: BDBPLWNWOTTYAD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.

    Attachment of the Acetylphenyl Group: This step usually involves acylation reactions, where the acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting the triazolopyridazine intermediate with a suitable thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other proteins.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases. Research may include in vitro and in vivo studies to assess its efficacy and safety.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. Its applications could extend to pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((3-(3-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Uniqueness

What sets N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to biological targets, potentially increasing its potency and selectivity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c1-13(28)14-5-7-17(8-6-14)23-19(29)12-30-20-10-9-18-24-25-21(27(18)26-20)15-3-2-4-16(22)11-15/h2-11H,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBPLWNWOTTYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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